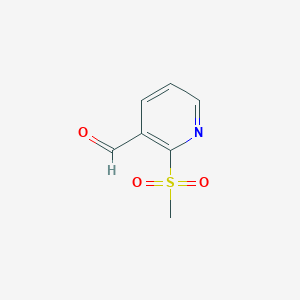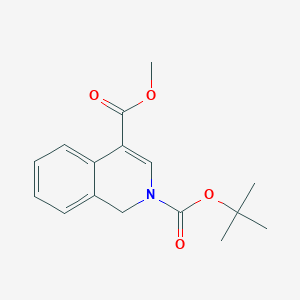![molecular formula C17H28ClNO B1397300 3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1219949-25-3](/img/structure/B1397300.png)
3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride
Vue d'ensemble
Description
“3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride” is a chemical compound that has gained some attention in various scientific fields1. It’s available for purchase from several suppliers for pharmaceutical testing2.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular formula of this compound is C17H28ClNO, and its molecular weight is 297.9 g/mol1.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
Detailed physical and chemical properties for this compound are not readily available in the sources I found.Applications De Recherche Scientifique
Aromatase Inhibitors and Breast Cancer Treatment
- Synthesis and Mammary Tumor Inhibition: 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones, including sec-butyl derivatives, have shown significant inhibition of human placental aromatase. This suggests potential utility in breast cancer treatment by inhibiting estrogen biosynthesis, offering a more effective alternative to existing treatments like aminoglutethimide (Hartmann & Batzl, 1986).
Pharmacological Properties of Piperidine Derivatives
- Selective Serotonin Reuptake Inhibitors (SSRIs): Piperidine derivatives like Paroxetine hydrochloride, which shares structural similarities with 3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride, act as selective serotonin reuptake inhibitors. This classification suggests possible applications in treating depression, anxiety disorders, and other related conditions (Germann et al., 2013).
Hypotensive Activity
- Blood Pressure Regulation: 3-[2-(phenoxypiperidyl)-ethyl]indoles, a group including sec-butyl phenoxy piperidine derivatives, have been synthesized and evaluated for their hypotensive activity, showing potential in managing hypertension (Helsley et al., 1978).
Anticancer Agents
- Cytotoxic and Anticancer Properties: Piperidine derivatives have been synthesized and found to display significant cytotoxicity towards various human tumors, indicating their potential as novel anticancer agents. This includes derivatives like 1-ethyl-4-piperidinols, which are structurally related to 3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride (Dimmock et al., 1998).
Anti-Acetylcholinesterase Activity
- Potential Antidementia Agents: 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity. Their enhanced activity suggests potential applications in treating dementia (Sugimoto et al., 1990).
Safety And Hazards
Specific safety and hazard information for this compound is not readily available in the sources I found.
Orientations Futures
The future directions for the use and study of this compound are not readily available in the sources I found.
Please note that this is a very specific and technical request, and the available online resources may not have all the detailed information. For a comprehensive analysis, you may need to refer to scientific literature or consult a specialist in this field. I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
3-[2-(2-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-3-14(2)16-8-4-5-9-17(16)19-12-10-15-7-6-11-18-13-15;/h4-5,8-9,14-15,18H,3,6-7,10-13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQDCQNQICJHJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride | |
CAS RN |
1219949-25-3 | |
| Record name | Piperidine, 3-[2-[2-(1-methylpropyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(4-Fluorophenyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1397228.png)



![4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one hydrochloride](/img/structure/B1397236.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/structure/B1397238.png)
